2,6-Dibromo-4-methylaniline 2,6-Dibromo-4-methylaniline
Brand Name: Vulcanchem
CAS No.: 6968-24-7
VCID: VC21316975
InChI: InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
SMILES: CC1=CC(=C(C(=C1)Br)N)Br
Molecular Formula: C7H7Br2N
Molecular Weight: 264.94 g/mol

2,6-Dibromo-4-methylaniline

CAS No.: 6968-24-7

Cat. No.: VC21316975

Molecular Formula: C7H7Br2N

Molecular Weight: 264.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-4-methylaniline - 6968-24-7

Specification

CAS No. 6968-24-7
Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
IUPAC Name 2,6-dibromo-4-methylaniline
Standard InChI InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Standard InChI Key ATDIROHVRVQMRO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)Br)N)Br
Canonical SMILES CC1=CC(=C(C(=C1)Br)N)Br

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2,6-Dibromo-4-methylaniline presents as a solid at room temperature, appearing as a light-colored powder ranging from white to light yellow or light orange . The compound exhibits several notable properties that influence its handling, storage, and applications.

Table 1: Physical and Chemical Properties of 2,6-Dibromo-4-methylaniline

PropertyValueReference
Molecular FormulaC7H7Br2N
Molecular Weight264.945 g/mol
CAS Number6968-24-7
Physical State (20°C)Solid
AppearanceWhite to light yellow/orange powder or crystal
Melting Point72.0-76.0°C
Boiling Point283.3±35.0°C (Predicted)
Density1.8413 (Rough estimate)
Refractive Index1.6300 (Estimate)
Water SolubilityInsoluble
pKa0.91±0.10 (Predicted)

The compound is stable under ordinary conditions but demonstrates sensitivity to air, requiring storage under inert gas in a cool, dark place (below 15°C) . This stability profile is important for laboratory and industrial applications where controlled reaction environments are necessary.

Structural Features

The molecular structure of 2,6-Dibromo-4-methylaniline features a benzene ring with three substituents: an amino group (-NH2) at position 1, bromine atoms at positions 2 and 6 (ortho to the amino group), and a methyl group (-CH3) at position 4 (para to the amino group) . The positioning of these substituents creates a symmetrical molecule with distinct electronic and steric properties.

The IUPAC Standard InChIKey for this compound is ATDIROHVRVQMRO-UHFFFAOYSA-N . Alternative names for this compound include:

  • 2,6-Dibromo-p-toluidine

  • 3,5-Dibromo-4-aminotoluene

  • Benzenamine, 2,6-dibromo-4-methyl-

Synthesis Methods

Bromination of p-Toluidine

The primary synthetic route to produce 2,6-Dibromo-4-methylaniline involves the bromination of p-toluidine (4-methylaniline) using N-Bromosuccinimide (NBS) as the brominating agent . This method takes advantage of the directing effects of the amino group in aromatic substitution reactions.

The synthesis procedure typically follows these steps:

  • p-Toluidine (1.07 g, 0.01 mol) is dissolved in chloroform and stirred for 5 minutes at room temperature.

  • N-Bromosuccinimide (3.56 g, 0.02 mol) is added to the solution.

  • The reaction mixture is stirred for approximately 0.5 hours.

  • After filtration, the filtrate is concentrated, and the product is purified by column chromatography .

This method yields 2,6-Dibromo-4-methylaniline at approximately 75% yield, with 2-bromo-4-methylaniline as a side product (about 20% yield) . The selectivity for dibromination at the ortho positions is attributed to the directing effect of the amino group, which activates these positions for electrophilic aromatic substitution.

Crystal Structure

X-ray Diffraction Analysis

  • The C-C-C bond angles of the benzene ring exhibit significant distortion from the ideal 120° angles typically observed in perfectly planar aromatic systems . This distortion likely results from the steric influence of the bromine atoms at the ortho positions.

  • Two short intramolecular N-H⋯Br contacts are present within individual molecules . These interactions represent weak hydrogen bonds between the amino group hydrogens and the nearby bromine atoms, which likely contribute to the molecule's conformational preferences.

Crystal Packing Arrangement

The crystal packing arrangement demonstrates how the amino group serves dual functions—participating in both intramolecular interactions with the ortho bromine atoms and intermolecular hydrogen bonding with neighboring molecules. This balance between competing interactions is a common feature in crystal engineering and can significantly influence physical properties such as melting point and solubility.

Applications

Spectrophotometric Analysis

2,6-Dibromo-4-methylaniline has found significant application as a coupling reagent in the spectrophotometric determination of carbaryl (a carbamate insecticide) in various environmental samples . This analytical application takes advantage of the compound's ability to form colored complexes that can be measured spectrophotometrically, enabling the sensitive detection and quantification of carbaryl in environmental monitoring programs.

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in several contexts:

  • Preparation of 2-bromo-6-iodo-4-methylaniline through selective halogen exchange reactions . This allows for regioselective functionalization and the introduction of different halogens into the aromatic structure.

  • Participation in Suzuki-coupling reactions with compounds such as 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one during the synthesis of dinuclear dichlorotitanium complexes . This highlights the utility of the carbon-bromine bonds as handles for transition metal-catalyzed cross-coupling reactions.

  • Intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty organic chemicals . The dibrominated structure provides versatile functionality that can be further elaborated through various transformations.

The versatility of 2,6-Dibromo-4-methylaniline in these applications stems from its unique substitution pattern, which allows for selective reactions at different positions of the molecule. The bromine substituents, in particular, can be used as leaving groups in various metal-catalyzed coupling reactions, enabling the construction of complex molecular architectures.

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